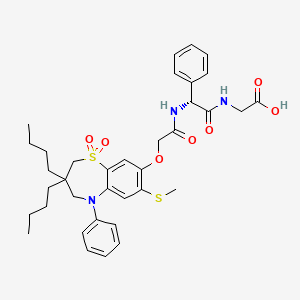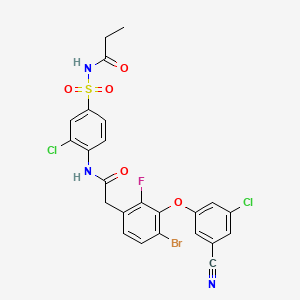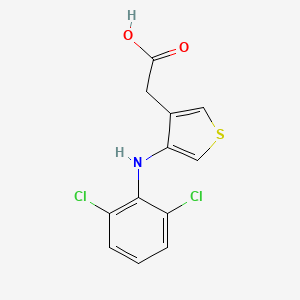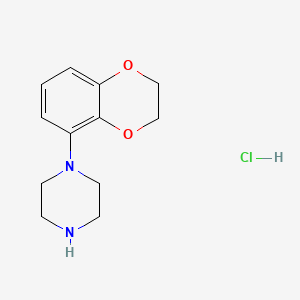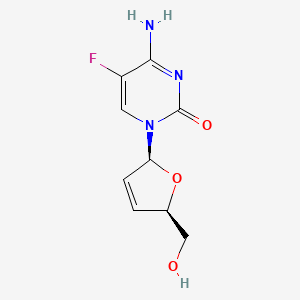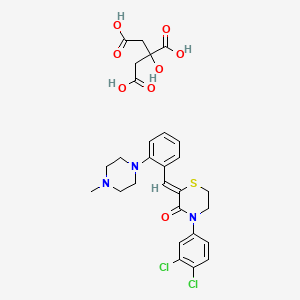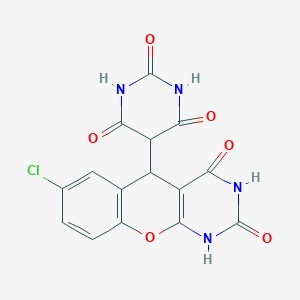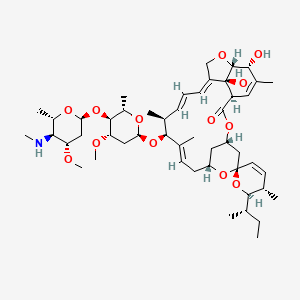
Esomeprazol sódico
Descripción general
Descripción
Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is a chemical compound with the molecular weight of 369.4 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N4O3S.Na/c1-9-7-17-12 (10 (2)14 (9)23-4)8-24 (21)16-18-11-5-6-13 (22-3)19-15 (11)20-16;/h5-7H,8H2,1-4H3, (H,18,19,20); . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Tratamiento de trastornos relacionados con el ácido
El esomeprazol sódico es uno de los tratamientos más efectivos para los trastornos relacionados con el ácido . Actúa sobre las células parietales gástricas para prevenir la formación de ácido gástrico y reducir la secreción de ácido gástrico .
Farmacocinética y farmacodinamia
El this compound ha sido estudiado por su farmacocinética (PK) y farmacodinamia (PD). Un estudio comparó la seguridad, la PK y la PD de una formulación de cápsula de liberación inmediata que contiene esomeprazol 20 mg y bicarbonato de sodio 1100 mg (IR-ESO) en comparación con las del comprimido de liberación retardada de esomeprazol 20 mg (ESO) .
Impacto de los polimorfismos genéticos del CYP2C19
Se evaluó el impacto de los polimorfismos genéticos del CYP2C19 en la PK y la PD. El estudio mostró que la PK y la PD de IR-ESO se ven afectadas por los genotipos del CYP2C19 .
Tratamiento de las enfermedades por reflujo gastroesofágico
El this compound se usa ampliamente para tratar las enfermedades por reflujo gastroesofágico debido a su fuerte inhibición del ácido, alta especificidad y larga duración .
Tratamiento de la úlcera péptica
El this compound puede curar la úlcera péptica rápidamente al inhibir la secreción de ácido gástrico .
Erradicación de Helicobacter pylori
El this compound es eficaz para erradicar Helicobacter pylori .
Síntesis y caracterización de impurezas
Durante la síntesis de fármacos, el control de las impurezas es muy importante para obtener fármacos de alta calidad. Se han dedicado una serie de estudios a sintetizar las impurezas y estudiar las estructuras para apoyar el método de purificación .
Detección y control de impurezas del esomeprazol
Proceso de síntesis eficiente de esta impureza, y sentando las bases para la detección y el control de las impurezas del esomeprazol .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
Esomeprazole Sodium, also known as (S)-omeprazole sodium salt, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole suppresses the final step of gastric acid production, thereby reducing the acidity within the stomach . This mechanism is particularly beneficial in the management of conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Pharmacokinetics
Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as the active drug, and the remaining 20% are excreted in the feces . The half-life elimination of esomeprazole varies among different age groups .
Result of Action
The molecular and cellular effects of esomeprazole’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, relieving symptoms of acid-related disorders such as GERD . Additionally, esomeprazole has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of esomeprazole. For instance, during the production of esomeprazole powder for solution, the period between the filling process and lyophilization, where all vials are partially closed and completely exposed to environmental influences, is critical . Excessive instability reflects in pH value variations caused by oxygen’s impact . Therefore, careful control of environmental conditions during production and storage is essential to maintain the stability and efficacy of esomeprazole .
Propiedades
IUPAC Name |
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





